Cas no 19456-83-8 ((3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol)

(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol is a steroidal compound characterized by its unique dimethylated cholestadienol structure. This molecule is of interest in organic and medicinal chemistry due to its potential role as an intermediate in steroid biosynthesis and its structural resemblance to biologically active sterols. The presence of the 4,4-dimethyl group and the 8,14-diene moiety imparts distinct chemical properties, making it valuable for research in metabolic pathways, enzyme inhibition studies, and the synthesis of more complex steroidal derivatives. Its well-defined stereochemistry at the 3β and 5α positions ensures consistency in experimental applications, particularly in investigations involving sterol metabolism or membrane biophysics.
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol structure
19456-83-8 structure
Product Name:(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol
CAS No:19456-83-8
MF:C29H48O
MW:412.690829277039
CID:161073
PubChem ID:167817
Update Time:2025-05-21

(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol Chemical and Physical Properties

Names and Identifiers

    • Cholesta-8,14-dien-3-ol,4,4-dimethyl-, (3b,5a)-
    • 4,4-dimethylcholesta-8,14-dien-3-ol
    • (3beta,5alpha)-4,4-dimethylcholesta-8,14-dien-3-ol
    • 4,4-DCDO
    • 4,4-Dimethyl-5alpha-cholesta-8,14-diene-3beta-ol
    • Cholesta-8,14-dien-3-ol, 4,4-dimethyl-, (3beta,5alpha)-
    • 4,4-dimethyl-8,14-cholestadien-3beta-ol
    • 4,4-Dimethyl-5α-cholesta-8,14-dien-3β-ol
    • DTXSID40941201
    • LMST01010277
    • (3b,5a)-4,4-Dimethylcholesta-8,14-dien-3-ol
    • 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol
    • SCHEMBL6407395
    • 5.alpha.-Cholesta-8,14-dien-3.beta.-ol, 4,4-dimethyl-
    • 5.alpha.-Cholesta-8,14-dien-3.beta.-ol, 4,4-dimethyl-,Acetate
    • OGQJUYXFIOFTMA-PBJLWWPKSA-N
    • (3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol
    • Cholesta-8,14-dien-3-ol, 4,4-dimethyl-, (3.beta.,5.alpha.)-Acetate
    • CHEBI:78904
    • Q27148018
    • 4,4-Dimethyl-5 alpha-cholesta-8,14-diene-3 beta-ol
    • 4,4-dimethyl-5-alpha-cholesta-8,14-dien-3-beta-ol
    • Cholesta-8,14-dien-3-ol, 4,4-dimethyl-, (3.beta.,5.alpha.)-
    • 4,4-Dimethylcholesta-8,14-dien-3-ol #
    • 19456-83-8
    • T-MAS
    • 4,4-dimethyl-5a-cholesta-8,14-dien-3b-ol
    • 4,4-Dimethylcholesta-8,14-dien-3-ol, (3beta)-isomer
    • 4,4-Dimethyl-5a-cholesta-8,14-diene-3b-ol
    • (3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol
    • Inchi: 1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h13,19-20,22,25-26,30H,8-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1
    • InChI Key: OGQJUYXFIOFTMA-PBJLWWPKSA-N
    • SMILES: O[C@H]1CC[C@]2(C)C3CC[C@@]4(C)C(=CC[C@@H]4[C@H](C)CCCC(C)C)C=3CC[C@H]2C1(C)C

Computed Properties

  • Exact Mass: 412.371
  • Monoisotopic Mass: 412.371
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 725
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.2
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.99
  • Melting Point: NA
  • Boiling Point: 510.1°Cat760mmHg
  • Flash Point: 222°C
  • Refractive Index: 1.531
  • Vapor Pressure: 0.0±3.0 mmHg at 25°C

(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol Security Information

(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D465485-.25mg
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol
19456-83-8
.25mg
$ 253.00 2023-04-17
TRC
D465485-0.25mg
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol
19456-83-8
0.25mg
$ 205.00 2022-06-05
TRC
D465485-1mg
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol
19456-83-8
1mg
$ 953.00 2023-04-17
TRC
D465485-2.5mg
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol
19456-83-8
2.5mg
$ 1918.00 2023-04-17
TRC
D465485-5mg
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol
19456-83-8
5mg
$ 3000.00 2023-09-07

Additional information on (3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol

Research Brief on (3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol (CAS: 19456-83-8): Recent Advances and Applications

The compound (3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol (CAS: 19456-83-8) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique steroidal structure and potential therapeutic applications. Recent studies have explored its role in cholesterol biosynthesis, metabolic regulation, and as a precursor for the synthesis of bioactive molecules. This research brief synthesizes the latest findings on this compound, highlighting its mechanistic insights, synthetic pathways, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the compound's inhibitory effects on lanosterol 14α-demethylase (CYP51), a key enzyme in the cholesterol biosynthesis pathway. Using X-ray crystallography and molecular docking, researchers demonstrated that (3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol binds to the active site of CYP51 with high affinity, disrupting ergosterol synthesis in fungal pathogens. This discovery opens new avenues for developing antifungal agents targeting resistant strains, particularly in immunocompromised patients.

In the realm of cancer research, a team from the University of Cambridge reported in Nature Chemical Biology (2024) that this sterol derivative modulates the activity of the Hedgehog signaling pathway by selectively binding to Smoothened (SMO) receptors. Through in vitro and in vivo experiments, the study revealed that (3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol acts as a partial agonist, offering a novel strategy for treating basal cell carcinoma and medulloblastoma with reduced side effects compared to current SMO inhibitors.

The synthetic accessibility of this compound has also seen advancements. A recent Organic Letters publication (2024) described an improved 7-step synthesis from commercially available lanosterol, achieving an overall yield of 42% through optimized Pd-catalyzed dehydrogenation and stereoselective reduction. This methodology addresses previous challenges in large-scale production, facilitating further pharmacological evaluation.

Emerging applications extend to neurodegenerative diseases, where preclinical studies suggest the compound's neuroprotective effects through modulation of oxysterol-binding proteins (OSBPs). Researchers at Stanford observed dose-dependent reductions in amyloid-β aggregation in transgenic Alzheimer's models, potentially mediated through cholesterol homeostasis regulation (Cell Chemical Biology, 2023).

These collective findings position (3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol as a multifaceted scaffold in medicinal chemistry. Future research directions include structure-activity relationship (SAR) studies to enhance target specificity and the development of prodrug formulations to improve bioavailability. The compound's dual role as both a metabolic modulator and signaling molecule continues to reveal new therapeutic possibilities across diverse disease areas.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.